molecular formula C7H9N2O+ B12095141 Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI)

Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI)

Cat. No.: B12095141
M. Wt: 137.16 g/mol
InChI Key: ZUSYYGDWLGXDSL-UHFFFAOYSA-O
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Description

Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) is a derivative of pyridinium, a class of compounds known for their wide range of applications in organic synthesis, pharmaceuticals, and materials science. This compound features a pyridinium ring substituted with an aminocarbonyl group at the 2-position and a methyl group at the 1-position. The unique structure of this compound allows it to participate in various chemical reactions and makes it a valuable building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) typically involves the reaction of pyridine with an appropriate aminocarbonyl precursor under controlled conditions. One common method is the Kröhnke pyridine synthesis, which involves the condensation of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds . This reaction proceeds via a Michael addition followed by cyclization to form the pyridinium ring.

Industrial Production Methods

In an industrial setting, the production of Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine or piperidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-position of the pyridinium ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or acetic acid to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted pyridinium derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) exerts its effects involves interactions with various molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the pyridinium ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinium derivatives such as:

Uniqueness

Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C7H9N2O+

Molecular Weight

137.16 g/mol

IUPAC Name

1-methylpyridin-1-ium-2-carboxamide

InChI

InChI=1S/C7H8N2O/c1-9-5-3-2-4-6(9)7(8)10/h2-5H,1H3,(H-,8,10)/p+1

InChI Key

ZUSYYGDWLGXDSL-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=CC=CC=C1C(=O)N

Origin of Product

United States

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